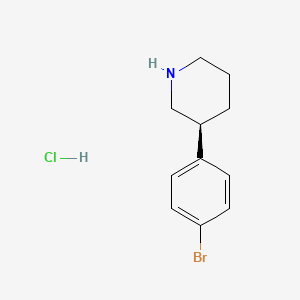

(S)-3-(4-bromophenyl)piperidine hydrochloride

Description

BenchChem offers high-quality (S)-3-(4-bromophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-bromophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(4-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVMREVNYDUTMM-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chiral Core of PARP Inhibition: A Technical Whitepaper on (S)-3-(4-Bromophenyl)piperidine Hydrochloride (CAS: 2141967-71-5)

Executive Summary

In the landscape of targeted oncology, the development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a triumph of rational drug design and the principle of synthetic lethality. At the structural heart of Niraparib (Zejula)—a best-in-class PARP-1/2 inhibitor approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers[1]—lies a critical chiral building block: (S)-3-(4-bromophenyl)piperidine .

When isolated as a hydrochloride salt, (S)-3-(4-bromophenyl)piperidine hydrochloride (CAS: 2141967-71-5) [2][3] serves as the foundational pharmacophore. The strict requirement for the (S)-enantiomer is driven by the spatial constraints of the PARP enzyme's NAD+ binding pocket; the precise stereochemistry ensures optimal hydrogen bonding and hydrophobic interactions, which are lost in the (R)-enantiomer or racemic mixtures[4].

This technical guide provides an in-depth analysis of the physicochemical properties, scalable synthesis workflows, and pharmacological applications of this essential pharmaceutical intermediate.

Physicochemical Profiling & Structural Data

Understanding the physical and chemical properties of (S)-3-(4-bromophenyl)piperidine hydrochloride is essential for downstream API manufacturing, particularly regarding its solubility profile and chiral stability during cross-coupling reactions.

Table 1: Quantitative Physicochemical Parameters

| Parameter | Value / Description |

| Chemical Name | (S)-3-(4-Bromophenyl)piperidine hydrochloride |

| CAS Registry Number | 2141967-71-5 |

| Molecular Formula | C₁₁H₁₅BrClN |

| Molecular Weight | 276.60 g/mol |

| Stereochemistry | (S)-configuration at the C3 position of the piperidine ring |

| Physical Form | White to off-white solid powder |

| Storage Conditions | 2-8°C, desiccated, protected from light |

| Solubility | Soluble in DMSO, Methanol, and Water (as a salt) |

Data synthesized from Sigma-Aldrich and ChemScene technical specifications[3][5].

Synthesis Workflows & Methodologies

The industrial synthesis of (S)-3-(4-bromophenyl)piperidine must overcome two primary challenges: the chemoselective reduction of a lactam in the presence of an aryl bromide, and the high-yield isolation of the (S)-enantiomer. The following protocol outlines a highly optimized, scalable route that avoids expensive transition-metal asymmetric catalysts[6].

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Substitution & Alkylation

-

Rationale: To construct the acyclic precursor, ethyl p-bromobenzoacetate is reacted with N-Boc-3-aminopropyl bromide. The use of Sodium Hydride (NaH) in anhydrous DMSO ensures complete deprotonation of the alpha-carbon of the acetate, driving the nucleophilic attack.

-

Procedure:

-

Dissolve 1.20 g (4.9 mmol) of ethyl p-bromobenzoacetate in 3 mL of anhydrous DMSO.

-

Add 211 mg of NaH (60% dispersion in mineral oil, 5.27 mmol) under an inert argon atmosphere. Stir at room temperature for 3 minutes until hydrogen evolution ceases.

-

Dissolve 1.05 g (4.41 mmol) of N-Boc-3-aminopropyl bromide in 3 mL of DMSO and add dropwise to the enolate solution.

-

Elevate temperature to 50°C and stir for 35 minutes. Quench and extract with ethyl acetate.

-

Step 2: Deprotection & Cyclization

-

Rationale: The Boc-protecting group must be removed to expose the primary amine, which subsequently undergoes an intramolecular cyclization with the ester to form a lactam (piperidone derivative).

-

Procedure:

-

Dissolve the crude intermediate in 9 mL of ethyl acetate.

-

Add 2 mL of concentrated HCl (or trifluoromethanesulfonic acid) and stir at room temperature for 30 minutes.

-

Concentrate under reduced pressure to drive the intramolecular amidation, yielding the lactam intermediate.

-

Step 3: Chemoselective Reduction

-

Rationale: The lactam carbonyl must be reduced to yield the piperidine ring. Borane-THF (

) is chosen over stronger reducing agents like -

Procedure:

-

Dissolve the lactam (approx. 2.96 mmol) in 15 mL of anhydrous THF and cool to 0°C.

-

Slowly add 6.65 mL of

complex (1.0 M in THF). -

Allow the reaction to warm to room temperature and stir overnight.

-

Quench carefully with dilute HCl, reflux for 1.5 hours to break the boron-amine complex, and neutralize with NaOH. Extract with dichloromethane to yield racemic 3-(4-bromophenyl)piperidine.

-

Step 4: Chiral Resolution & Salt Formation

-

Rationale: Classical resolution using a chiral acid (e.g., D-tartaric acid derivatives) forms diastereomeric salts with differential solubility, allowing for the isolation of the pure (S)-enantiomer.

-

Procedure:

-

Treat the racemic mixture with the chosen chiral resolving agent in a crystallization solvent (e.g., ethanol/water).

-

Isolate the precipitated (S)-diastereomeric salt via filtration.

-

Treat with a base to liberate the free (S)-amine, then bubble dry HCl gas through an ethereal solution of the amine to precipitate (S)-3-(4-bromophenyl)piperidine hydrochloride (CAS: 2141967-71-5) .

-

Synthetic Route Visualization

Figure 1: Step-by-step synthetic workflow for the production of (S)-3-(4-bromophenyl)piperidine hydrochloride.

Application in Drug Development: The Niraparib Pathway

Once synthesized, the aryl bromide moiety of (S)-3-(4-bromophenyl)piperidine serves as the perfect electrophile for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig aminations to build the complex polycyclic structure of Niraparib[4][7].

Mechanism of Action: PARP Inhibition & Synthetic Lethality

Niraparib is a highly potent, orally bioavailable inhibitor of PARP-1 and PARP-2 enzymes. In healthy cells, PARP enzymes detect DNA single-strand breaks (SSBs) and initiate the repair process. Niraparib acts via two distinct mechanisms[1][8][9]:

-

Catalytic Inhibition: It binds to the NAD+ pocket of the PARP enzyme (a binding affinity heavily reliant on the (S)-piperidine stereocenter), preventing the synthesis of poly(ADP-ribose) chains.

-

PARP Trapping: It traps the PARP enzyme on the damaged DNA. When the cell attempts to replicate its DNA, the replication fork collides with the trapped PARP-DNA complex, converting the SSB into a highly toxic double-strand break (DSB).

In normal cells, DSBs are repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2 genes (Homologous Recombination Deficiency - HRD), the cells cannot repair the DSBs. This accumulation of genomic damage leads to programmed cell death (apoptosis). This phenomenon, where a defect in one gene is viable, but combined with a targeted drug defect leads to cell death, is known as Synthetic Lethality [9].

Synthetic Lethality Visualization

Figure 2: Mechanism of Action for Niraparib demonstrating PARP trapping and BRCA-dependent synthetic lethality.

Analytical Characterization & Quality Control

To ensure the intermediate meets the rigorous standards required for API manufacturing (GMP compliance), specific analytical parameters must be validated.

Table 2: Quality Control Parameters for API Intermediates

| Analytical Method | Purpose | Acceptance Criteria |

| Chiral HPLC | Determine Enantiomeric Excess (ee) | |

| LC-MS | Confirm Molecular Mass & Purity | m/z [M+H]+ = 240.0 / 242.0 (Isotopic pattern for Br). Chemical purity |

| 1H-NMR (DMSO-d6) | Structural Elucidation | Confirmation of piperidine ring protons and para-substituted aromatic protons. |

| Karl Fischer Titration | Moisture Content |

References

-

PatSnap / Southeast Univ. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Retrieved from: [Link]

-

Journal of Hematology Oncology Pharmacy (JHOP). Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. Retrieved from: [Link]

-

Journal of Medicinal Chemistry (ACS Publications). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Retrieved from: [Link]

-

Genomics Education Programme (NHS). PARP inhibitors — Knowledge Hub. Retrieved from: [Link]

-

ZEJULA HCP. Mechanism of Action | ZEJULA (niraparib) for HCPs. Retrieved from:[Link]

Sources

- 1. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer [jhoponline.com]

- 2. keyorganics.net [keyorganics.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 8. zejulahcp.com [zejulahcp.com]

- 9. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

Technical Whitepaper: Structure, Synthesis, and Applications of (S)-3-(4-bromophenyl)piperidine HCl

Executive Summary

In the landscape of modern targeted oncology, the architectural precision of active pharmaceutical ingredients (APIs) dictates their pharmacodynamic efficacy. (S)-3-(4-bromophenyl)piperidine hydrochloride is a critical, enantiopure chiral building block utilized predominantly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula)[1]. This whitepaper deconstructs the structural properties, mechanistic utility, and validated synthetic workflows of this intermediate, providing drug development professionals with a causal understanding of its role in asymmetric synthesis and targeted cancer therapy.

Chemical Identity and Physicochemical Properties

The utility of (S)-3-(4-bromophenyl)piperidine HCl stems from its dual-functional scaffold: a secondary amine within a piperidine ring, and a para-brominated phenyl group. The bromo-substituent acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings), while the piperidine nitrogen is essential for target enzyme binding[1].

Converting the free base into a hydrochloride (HCl) salt significantly enhances the molecule's thermodynamic stability, prevents oxidative degradation of the secondary amine, and improves solubility profiles for subsequent synthetic steps[2].

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | (S)-3-(4-bromophenyl)piperidine hydrochloride |

| Molecular Formula | C₁₁H₁₅BrClN (Free base: C₁₁H₁₄BrN) |

| Molecular Weight | 276.60 g/mol (Salt) / 240.14 g/mol (Free base) |

| Stereochemistry | Strict (S)-configuration at the C3 position of the piperidine ring |

| Appearance | White to off-white crystalline solid |

| Boiling Point (Predicted) | ~310.9 °C (Free base)[3] |

| Solubility Profile | Soluble in methanol, ethanol, and DMSO; Insoluble in ethyl acetate[2] |

| Precursor Form | Often stored/shipped as tert-Butyl (S)-3-(4-Bromophenyl)piperidine-1-carboxylate (Boc-protected)[4] |

Mechanistic Role in Oncology Drug Development

The (S)-stereocenter of this intermediate is not merely a structural feature; it is a strict geometric requirement for the biological activity of the final API.

When incorporated into Niraparib, the (S)-piperidine nitrogen acts as a crucial hydrogen bond donor/acceptor within the catalytic domain of PARP1 and PARP2 enzymes[5]. The specific spatial orientation allows the attached indazole-carboxamide moiety to perfectly align with the NAD+ binding pocket of the enzyme[6].

This binding induces a phenomenon known as "PARP trapping," where the PARP-DNA complex is locked at the site of single-strand DNA breaks[6]. In cancer cells harboring homologous recombination deficiencies (such as BRCA1/2 mutations), this trapped complex prevents DNA repair, leading to the accumulation of lethal double-strand breaks during DNA replication—a mechanism known as synthetic lethality[7].

Role of the (S)-piperidine scaffold in Niraparib synthesis and PARP inhibition.

Validated Synthetic Methodology and Chiral Resolution

Synthesizing the enantiopure (S)-isomer directly via asymmetric catalysis is often cost-prohibitive at an industrial scale. Therefore, the most robust and economically viable protocol involves the synthesis of a racemic mixture followed by rigorous chiral resolution[1].

Step-by-Step Experimental Protocol

The following workflow details the synthesis, protection, resolution, and salt formation of the intermediate. Every step is designed as a self-validating system to ensure high yield and enantiomeric excess (ee).

Step 1: Alkylation and Cyclization

-

Procedure: React ethyl p-bromobenzoacetate with N-Boc-3-aminopropyl bromide under alkaline conditions, followed by cyclization and reduction to yield racemic N-Boc-3-(4-bromophenyl)piperidine[1].

-

Causality: The N-Boc group is utilized to protect the highly reactive secondary amine, preventing unwanted side reactions (such as polymerization or multiple alkylations) during the ring-closing cyclization phase.

Step 2: Chiral Resolution

-

Procedure: Introduce a chiral resolving agent (e.g., a tartaric acid derivative) to the racemic mixture.

-

Causality & Validation: The resolving agent forms diastereomeric salts with the racemic piperidine. Because diastereomers have distinct physical properties (unlike enantiomers), the (S)-isomer salt selectively crystallizes out of the solution[1]. The optical purity of the isolated crystals can be immediately validated via polarimetry or chiral HPLC before proceeding.

Step 3: Boc-Deprotection and HCl Salt Formation

-

Procedure: Dissolve the enantiopure (S)-N-Boc-3-(4-bromophenyl)piperidine in anhydrous ethyl acetate (EtOAc). Introduce a stoichiometric excess of anhydrous HCl (2-3 equivalents) and stir at room temperature for 30–60 minutes[2].

-

Causality & Validation: The Boc protecting group is highly acid-labile. The addition of HCl cleaves the Boc group, releasing isobutylene and carbon dioxide gases. The effervescence provides a visual, self-validating indicator that the reaction is occurring. As the free amine is generated, it instantly protonates to form the hydrochloride salt. Because this ionic salt is completely insoluble in the non-polar EtOAc, it precipitates as a pure white solid[2]. This phase change drives the reaction equilibrium forward and allows for high-purity isolation via simple vacuum filtration, bypassing the need for tedious and expensive column chromatography.

Workflow for the synthesis and resolution of (S)-3-(4-bromophenyl)piperidine HCl.

Analytical Quality Control (QC) Standards

To ensure the integrity of the intermediate before it is subjected to cross-coupling in API synthesis, the following analytical validations are mandatory:

-

Chiral HPLC: Must demonstrate an enantiomeric excess (ee) of ≥ 99.0% to prevent the formation of inactive (R)-Niraparib impurities.

-

¹H and ¹³C NMR Spectroscopy: Utilized to confirm the complete removal of the tert-butyl protons (~1.4 ppm), validating total Boc-deprotection.

-

Karl Fischer Titration: Ensures the anhydrous nature of the HCl salt, as residual moisture can quench the organometallic catalysts used in subsequent Buchwald-Hartwig coupling steps.

References

-

Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate Source: Patsnap Eureka (Patent Database) URL:[Link]

-

(S)-3-(4-Bromophenyl)piperidine Chemical Properties Source: Chemdad URL:[Link]

-

What is the mechanism of Niraparib Tosylate? Source: Patsnap Synapse URL:[Link]

-

Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment Source: JHOP Online URL:[Link]

-

Mechanism of Action | ZEJULA (niraparib) for HCPs Source: Zejula HCP URL:[Link]

Sources

- 1. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. (S)-3-(4-Bromophenyl)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. tert-Butyl (S)-3-(4-Bromophenyl)piperidine-1-carboxylate | 1476776-55-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. zejulahcp.com [zejulahcp.com]

- 6. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 7. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer [jhoponline.com]

Sourcing and Synthesis of (S)-3-(4-Bromophenyl)piperidine: A Technical Guide for Niraparib Intermediates

Executive Summary

(S)-3-(4-bromophenyl)piperidine (and its Boc-protected derivative, CAS 1476776-55-2) is the critical chiral intermediate in the synthesis of Niraparib, a highly potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor. Niraparib is clinically deployed for the maintenance treatment of adults with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer. The structural integrity, specifically the absolute (S)-configuration at the C3 position of the piperidine ring, is non-negotiable for target binding affinity. This whitepaper provides process chemists and CMC (Chemistry, Manufacturing, and Controls) professionals with an authoritative framework for synthesizing, validating, and sourcing this essential intermediate.

Mechanistic Importance & Chemical Biology

The efficacy of Niraparib hinges on its ability to competitively bind the nicotinamide-binding pocket of PARP1/2. The (S)-stereocenter of the 3-(4-bromophenyl)piperidine moiety dictates the spatial trajectory of the aryl group, ensuring optimal pi-pi stacking and hydrogen bonding within the enzyme's catalytic domain. Utilizing a racemic mixture or the (R)-enantiomer drastically reduces the IC50, rendering the API sub-therapeutic. Consequently, upstream control of enantiomeric excess (ee) during intermediate synthesis is a critical quality attribute (CQA).

Synthetic Routes & Causality

Historically, the synthesis of (S)-3-(4-bromophenyl)piperidine relied on the generation of a racemic mixture followed by classical resolution using chiral acids (e.g., tartaric acid)[1]. This approach is inherently inefficient, capping the theoretical yield at 50% and requiring multiple resource-intensive crystallizations. Modern process chemistry has shifted toward asymmetric synthesis and biocatalysis to improve atom economy and scalability.

Table 1: Comparison of Synthetic Routes for (S)-3-(4-Bromophenyl)piperidine

| Synthetic Route | Chiral Control Mechanism | Max Theoretical Yield | Scalability / Industrial Viability | Key Limitations |

| Classical Resolution | Diastereomeric salt crystallization | 50% | Low to Moderate | High waste, requires recycling of the (R)-enantiomer. |

| Rhodium-Catalyzed Arylation | Chiral Rh-ligand complex | 100% | Moderate | High cost of Rh catalysts; heavy metal remediation required. |

| Transaminase DKR | Biocatalytic stereoselective amination | 100% | High (Current Industry Standard) | Requires strict pH/temp control to maintain enzyme stability. |

Protocol: Transaminase-Mediated Dynamic Kinetic Resolution (DKR)

The most scalable and atom-economical route is the transaminase-mediated dynamic kinetic resolution (DKR) developed during the process optimization of Niraparib ()[2]. This self-validating system leverages a biocatalyst to achieve >99% ee.

Step-by-Step Methodology:

-

Preparation of Reaction Medium: Dissolve pyridoxal-5-phosphate (PLP, co-factor) and isopropylamine (amine donor) in a pH 10 borate buffer. Add DMSO as a co-solvent.

-

Causality: PLP is essential for the transamination catalytic cycle, acting as an electron sink. The pH 10 environment is deliberately chosen to facilitate the continuous, base-catalyzed racemization of the unreacted (R)-aldehyde surrogate.

-

-

Enzyme Activation: Introduce the transaminase enzyme (e.g., ATA-302, 35 wt%) to the buffered solution and stir gently at 30°C.

-

Causality: 30°C provides the optimal thermodynamic balance between enzyme activity and thermal denaturation.

-

-

Substrate Introduction: Add the racemic bisulfite adduct of the aldehyde surrogate.

-

Dynamic Kinetic Resolution: Maintain the reaction for 24-48 hours.

-

Causality: As the transaminase selectively aminates the (S)-enantiomer, Le Chatelier's principle and the basic pH drive the racemization of the remaining (R)-enantiomer into the (S)-form, bypassing the 50% yield limit of classical resolution.

-

-

Workup & Isolation: Adjust the pH to quench enzyme activity. Extract the aqueous layer with isopropyl acetate (i-PrOAc) and concentrate under reduced pressure.

-

Boc-Protection: Treat the resulting amine with di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane to yield tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate ()[3].

-

System Validation: Confirm the success of the DKR by analyzing the product via chiral HPLC. An ee of >99% validates the protocol; anything lower indicates incomplete racemization or enzyme degradation.

Figure 1: Synthetic pathways converging on (S)-3-(4-Bromophenyl)piperidine for Niraparib API.

Supplier Evaluation & Quality Control (QC) Framework

When sourcing (S)-3-(4-bromophenyl)piperidine from external manufacturers, a rigorous QC framework is mandatory. The intermediate sits at a critical juncture; impurities introduced here will propagate through the final N-arylation steps, potentially failing API release specifications.

Table 2: Target QC Specifications for Sourced (S)-3-(4-Bromophenyl)piperidine

| Parameter | Specification | Analytical Method | Rationale |

| Appearance | Off-white to white solid | Visual Inspection | First-pass indicator of gross contamination or oxidation. |

| Chemical Purity | ≥ 99.0% | HPLC (UV detection) | Minimizes downstream side reactions during N-arylation. |

| Enantiomeric Excess | ≥ 99.0% (S)-isomer | Chiral HPLC | Absolutely critical for PARP1/2 binding affinity. |

| Heavy Metals (Pd, Rh, Cu) | ≤ 10 ppm | ICP-MS | Detects residual catalysts from upstream cross-coupling. |

| Residual Solvents | Complies with ICH Q3C | GC-FID | Ensures patient safety and prevents API crystallization issues. |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration | Prevents premature hydrolysis of the Boc-protecting group. |

Supplier Audit Causality

A supplier's analytical certificate (CoA) must be independently verified. For instance, if a supplier utilizes the Rhodium-catalyzed asymmetric arylation route ()[4], the audit must heavily scrutinize their ICP-MS data for Rhodium and Palladium residues. Conversely, if the supplier utilizes the DKR route, residual biological matter or buffer salts must be evaluated. Trust is established through orthogonal testing: a supplier's claim of 99% chemical purity via UV-HPLC must be corroborated by LC-MS to ensure no co-eluting, non-UV-absorbing impurities are present.

Figure 2: Orthogonal Quality Control and Validation Workflow for Supplier Batches.

Conclusion

The synthesis and sourcing of (S)-3-(4-bromophenyl)piperidine is a highly technical endeavor requiring strict adherence to stereochemical control and impurity profiling. By transitioning from classical resolution to advanced biocatalytic DKR, manufacturers can achieve near-quantitative yields with exceptional enantiomeric purity. When evaluating suppliers, CMC teams must align their analytical validation frameworks with the specific synthetic route employed by the vendor to proactively mitigate downstream API failures.

References

-

Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, ACS Publications, 2014.[Link]

-

Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, National Center for Biotechnology Information (PMC), 2017.[Link]

- A kind of synthetic method for preparing Niraparib (CN107235957A).

Sources

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | 1476776-55-2 [chemicalbook.com]

- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of (S)-3-(4-Bromophenyl)piperidine Hydrochloride

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Introduction & Physicochemical Profiling

(S)-3-(4-bromophenyl)piperidine hydrochloride is a high-value chiral building block primarily utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib[1]. Understanding its precise physicochemical properties is critical for downstream coupling reactions, formulation, and quality control.

The molecular formula of the hydrochloride salt is C₁₁H₁₅BrClN (often denoted as C₁₁H₁₄BrN · HCl), corresponding to a molecular weight of 276.60 g/mol [2]. In its free base form, the compound lacks the hydrogen chloride adduct, resulting in the formula C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol [1].

Quantitative Physicochemical Data

To facilitate rapid reference during synthetic planning and analytical validation, the core quantitative parameters of the compound are summarized below:

| Property | Value | Analytical Significance |

| Compound Name | (S)-3-(4-bromophenyl)piperidine HCl | Standard nomenclature for procurement and regulatory filing. |

| Molecular Formula (Salt) | C₁₁H₁₅BrClN | Dictates stoichiometric calculations for salt neutralization. |

| Molecular Weight (Salt) | 276.60 g/mol [2] | Used for precise molarity calculations in API synthesis. |

| Molecular Formula (Free Base) | C₁₁H₁₄BrN | Represents the active nucleophile in downstream coupling. |

| Molecular Weight (Free Base) | 240.14 g/mol [1] | Target mass for LC-MS (ESI+) characterization. |

| Stereochemistry | (S)-enantiomer | Critical for the spatial orientation and target binding of the final API. |

Synthetic Workflow and Chiral Resolution

The synthesis of (S)-3-(4-bromophenyl)piperidine requires precise control over stereochemistry. The most scalable industrial routes avoid expensive transition-metal asymmetric catalysts by utilizing a classic resolution of a racemic intermediate[3].

Synthetic workflow of (S)-3-(4-bromophenyl)piperidine HCl from basic precursors.

Step-by-Step Methodology: Synthesis & Resolution

-

Step 1: Nucleophilic Substitution & Cyclization React ethyl p-bromobenzoacetate with N-boc-3-aminopropyl bromide under alkaline conditions[3].

-

Causality: The use of the Boc-protecting group prevents the secondary amine from participating in unwanted side reactions (e.g., dialkylation), ensuring the carbon framework forms cleanly. Subsequent alkaline treatment drives the intramolecular cyclization to form the piperidine ring.

-

-

Step 2: Reduction to Racemic Free Base Reduce the cyclic intermediate using a standard reducing agent (e.g., borane or lithium aluminum hydride) to yield racemic 3-(4-bromophenyl)piperidine[3].

-

Step 3: Chiral Resolution Dissolve the racemic mixture in a polar protic solvent (e.g., ethanol) and introduce a chiral resolving agent such as Di-p-toluoyl-D-tartaric acid (D-PTTA)[3].

-

Causality: The (S)-enantiomer forms a highly crystalline diastereomeric salt with D-PTTA that exhibits significantly lower solubility than the (R)-enantiomer salt. This differential solubility allows the (S)-isomer to precipitate out of solution, enabling physical separation via filtration.

-

-

Step 4: Hydrochloride Salt Formation Treat the isolated (S)-free base with anhydrous HCl in an ethereal solvent to precipitate (S)-3-(4-bromophenyl)piperidine HCl.

-

Causality: Free base piperidines are prone to oxidative degradation and can present as difficult-to-handle oils. Conversion to the HCl salt yields a stable, free-flowing crystalline powder, drastically improving shelf-life and handling accuracy for pharmaceutical manufacturing.

-

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the synthesized batch, the following self-validating analytical protocols must be executed.

Protocol: LC-MS Confirmation of Molecular Weight

-

Step 1: Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Step 2: Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

-

Causality: The basic piperidine nitrogen readily accepts a proton in acidic media, making ESI+ the optimal ionization technique to generate the [M+H]⁺ molecular ion.

-

-

Step 3: Self-Validating Mass Analysis: Scan the m/z range of 100-500.

-

Validation Check: The system is self-validating due to the natural isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio). A successful synthesis will yield a distinct "doublet" peak of equal intensity at m/z 240.0 and m/z 242.0 . If this 1:1 doublet is absent, the bromine atom has been lost (likely via undesired dehalogenation during the reduction step), and the batch must be rejected.

-

Downstream Application: PARP Inhibition Mechanism

The primary utility of (S)-3-(4-bromophenyl)piperidine HCl is its role as the structural core of Niraparib , a potent oral inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2)[4].

Niraparib leverages the concept of "synthetic lethality" to target cancer cells with homologous recombination deficiency (HRD), such as those harboring BRCA1 or BRCA2 mutations[5].

Mechanism of action for Niraparib driving synthetic lethality in BRCA-mutant cells.

Mechanistic Causality

When single-strand DNA breaks (SSBs) occur, PARP1/2 enzymes are recruited to the site to initiate repair[4]. Niraparib binds to the catalytic domain of PARP, trapping the enzyme on the DNA[6]. When the cellular replication fork encounters this trapped PARP-DNA complex, the SSB degenerates into a highly toxic double-strand break (DSB)[4]. In healthy cells, DSBs are repaired via homologous recombination. However, in tumor cells with BRCA mutations, this repair pathway is defective, leading to catastrophic genomic instability and programmed cell death (apoptosis)[5],[6].

References

-

[2] Title: 2141967-71-5 | (S)-3-(4-bromophenyl)piperidine hydrochloride Source: ChemScene URL:

-

[3] Title: Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate Source: PatSnap / Eureka URL:

-

[1] Title: (S)-3-(4-Bromophenyl)piperidine Manufacturer and Supplier Source: Qingmu Pharmaceutical URL:

-

[5] Title: Mechanism of Action | ZEJULA (niraparib) for HCPs Source: ZEJULA HCP / Ovarian Cancer Treatment URL:

-

[6] Title: Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination Source: Journal of Medicinal Chemistry - ACS Publications URL:

-

[4] Title: An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions Source: University of Cambridge / Oncology and Therapy URL:

Sources

Pharmacological Applications of 3-Arylpiperidine Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of 3-arylpiperidine derivatives, focusing on their unique pharmacological profiles as dopamine stabilizers and neuropeptide modulators.

Executive Summary

The 3-arylpiperidine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to access unique receptor conformations that 4-arylpiperidines (e.g., haloperidol, pethidine) cannot. The introduction of a chiral center at the 3-position allows for high stereochemical discrimination, leading to compounds that can functionally "stabilize" neurotransmission rather than simply blocking or activating it. This guide analyzes the mechanistic underpinnings of key derivatives like (-)-OSU-6162 and (-)-3-PPP , detailing their synthesis, receptor kinetics, and therapeutic utility in complex neuropsychiatric disorders.

Structural Activity Relationship (SAR) & Chirality

Unlike the achiral 4-arylpiperidines, 3-arylpiperidines possess a stereocenter at C3. This chirality is the determinant factor in their pharmacological divergence.

-

The "Stabilizer" Conformation: The (S)-enantiomers of N-substituted 3-arylpiperidines (e.g., (-)-OSU-6162) often exhibit a "dopamine stabilizer" profile.[1] They act as partial agonists with low intrinsic activity or functional antagonists depending on the endogenous dopaminergic tone.[2]

-

The Sigma/Agonist Conformation: The (R)-enantiomers (e.g., (+)-3-PPP) frequently display higher intrinsic activity at dopamine D2 receptors and significant affinity for sigma (

) receptors. -

Substituent Effects:

-

N-Substitution: An N-propyl group (as in 3-PPP and OSU-6162) is optimal for D2 receptor affinity while maintaining lipophilicity for blood-brain barrier penetration.

-

Aryl Substitution: Electron-withdrawing groups (e.g., -SO2CH3 in OSU-6162) or hydroxyl groups (-OH in 3-PPP) at the meta-position of the phenyl ring are critical for hydrogen bonding within the orthosteric binding pocket of the D2 receptor.

-

Mechanism of Action: The Dopamine Stabilizer Hypothesis

The most significant application of 3-arylpiperidines is Dopaminergic Stabilization . Unlike classical antipsychotics (D2 antagonists) which cause extrapyramidal side effects (EPS), or full agonists which can induce psychosis, stabilizers normalize dopamine output.

Tone-Dependent Modulation

-

Hyperdopaminergic State (e.g., Schizophrenia, Addiction): In the presence of high endogenous dopamine, molecules like (-)-OSU-6162 compete for the receptor, acting as functional antagonists due to their lower intrinsic efficacy compared to dopamine.

-

Hypodopaminergic State (e.g., Parkinson's, Withdrawal): In areas of low dopamine tone, they bind to unoccupied receptors (both pre-synaptic autoreceptors and post-synaptic receptors), providing a baseline level of activation (partial agonism).

Visualization: Synaptic Stabilization Mechanism

Figure 1: Mechanism of Dopamine Stabilization by 3-Arylpiperidines. The molecule adapts its functional output based on the prevailing concentration of endogenous dopamine.

Detailed Experimental Protocols

Synthesis of (-)-3-PPP (Preclamol)

Objective: To synthesize the enantiomerically pure 3-(3-hydroxyphenyl)-N-n-propylpiperidine. Chirality is introduced via resolution of the racemic intermediate.

Reagents: 3-methoxyphenylmagnesium bromide, 1-benzyl-3-piperidone, H2/Pd-C, HBr (48%).

Step-by-Step Methodology:

-

Grignard Addition: React 3-methoxyphenylmagnesium bromide with 1-benzyl-3-piperidone in dry THF at 0°C. Quench with NH4Cl to obtain the tertiary alcohol.

-

Dehydration & Hydrogenation: Dehydrate the alcohol using HCl/Acetic acid to form the alkene. Perform catalytic hydrogenation (H2, 10% Pd/C, MeOH) to reduce the double bond and simultaneously debenzylate the nitrogen. This yields racemic 3-(3-methoxyphenyl)piperidine.

-

Chiral Resolution (Critical Step):

-

Dissolve the racemate in hot ethanol.

-

Add equimolar (+)-dibenzoyl-D-tartaric acid.

-

Allow to crystallize slowly at 4°C for 24 hours.

-

Filter the salt. The precipitate contains the (S)-enantiomer (precursor to (-)-3-PPP). Recrystallize until constant optical rotation is achieved.

-

Liberate the free base using 1M NaOH and extract with dichloromethane.

-

-

N-Alkylation: React the resolved (S)-3-(3-methoxyphenyl)piperidine with 1-bromopropane and K2CO3 in acetonitrile (Reflux, 12h).

-

Demethylation: Reflux the product in 48% HBr for 4 hours to cleave the methyl ether. Neutralize and extract to yield (-)-3-PPP .

[3H]-Raclopride Competition Binding Assay

Objective: Determine the affinity (

Protocol:

-

Membrane Preparation: Homogenize rat striatal tissue or CHO-D2 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Total Binding: 100 µL Membrane prep + 50 µL [3H]-Raclopride (2 nM final) + 50 µL Buffer.

-

Non-Specific Binding: Add 10 µM Haloperidol.

-

Test Compound: Add increasing concentrations (

to

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Quantitative Pharmacology: Key Derivatives

The following table summarizes the binding profiles of major 3-arylpiperidine derivatives. Note the distinct separation between D2 affinity and Sigma affinity based on chirality.

| Compound | Chirality | Target Primary | Target Secondary | Functional Effect |

| (-)-3-PPP | (S) | D2 Autoreceptor | D2 Post-synaptic | Agonist (Pre) / Antagonist (Post) |

| (+)-3-PPP | (R) | Sigma ( | D2 Receptor | Agonist (Sigma) / Partial Agonist (D2) |

| (-)-OSU-6162 | (S) | D2 Receptor | 5-HT2A | Dopamine Stabilizer (Normalizer) |

| GR203040 | (2S, 3S) | NK1 Receptor | - | Antagonist (Antiemetic) |

Neuropeptide Modulation (NK1 Antagonists)

Beyond dopamine, the 3-arylpiperidine scaffold is a core pharmacophore for Neurokinin-1 (NK1) receptor antagonists, used primarily as antiemetics (e.g., for chemotherapy-induced nausea).

Structural Requirements:

-

2,3-Disubstitution: Unlike the dopamine stabilizers which are monosubstituted on the ring carbons, NK1 antagonists often feature a 2-phenyl-3-benzylamine motif.

-

Lipophilicity: A 3,5-bis(trifluoromethyl)benzyl group is often required on the side chain to occupy the hydrophobic pocket of the NK1 receptor.[3]

Mechanism: These compounds block the binding of Substance P (SP) to the NK1 receptor in the brainstem (nucleus tractus solitarius), preventing the emetic reflex.

Synthesis Workflow Visualization

Figure 2: General synthetic pathway for chiral 3-arylpiperidine derivatives.

References

-

Dopamine partial agonist action of (-)-OSU6162 is consistent with dopamine hyperactivity in psychosis. Source: European Journal of Pharmacology (2007)

-

The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy. Source: Journal of Pharmacology and Experimental Therapeutics (2006) [1]

-

On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. Source: Acta Physiologica Scandinavica (1981)

-

Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040). Source: Journal of Medicinal Chemistry (1995) [4]

-

3-Arylpiperidines as potentiators of existing antibacterial agents. Source: Bioorganic & Medicinal Chemistry Letters (2001)

Sources

- 1. researchgate.net [researchgate.net]

- 2. medizinonline.com [medizinonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for (S)-3-(4-bromophenyl)piperidine HCl

Technical Safety Monograph: (S)-3-(4-bromophenyl)piperidine HCl

Executive Summary & Chemical Identity

(S)-3-(4-bromophenyl)piperidine Hydrochloride is a high-value chiral intermediate, primarily utilized as a scaffold in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and other CNS-active pharmaceutical ingredients.

Unlike generic reagents, this compound possesses two critical attributes that dictate its handling: chirality (susceptibility to racemization under extreme conditions) and ionic character (hydroscopicity and acidity due to the HCl salt form). This guide moves beyond standard compliance to address the preservation of chemical integrity and operator safety.

Chemical Identification Data

| Parameter | Specification |

| Chemical Name | (S)-3-(4-bromophenyl)piperidine hydrochloride |

| CAS Number | 2141967-71-5 (Specific to (S)-HCl form) |

| Alt.[1] CAS | 1335523-82-4 (Free Base), 67587-28-4 (Racemic) |

| Molecular Formula | C₁₁H₁₄BrN · HCl |

| Molecular Weight | 276.60 g/mol (Salt) / 240.14 g/mol (Base) |

| Physical State | White to off-white solid powder |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

Hazard Identification & Mechanistic Analysis

While standard SDSs classify this compound as an Irritant , a deeper mechanistic understanding is required for safe research handling.

GHS Classification (OSHA HCS / EU CLP)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

The "Why" Behind the Hazards (Senior Scientist Insight)

-

Acidity & Irritation: The hydrochloride salt moiety implies that upon contact with mucosal membranes (eyes, lungs), moisture hydrolyzes the salt, locally lowering pH and releasing chloride ions. This causes the stinging sensation and tissue inflammation associated with H315/H319.

-

Pharmacological Potency: As a precursor to potent PARP inhibitors, the molecule shares structural motifs with biologically active amines. Until definitive toxicology rules it out, it should be treated as a Potent Compound (Band 2/3) , assuming potential for unexpected biological activity beyond simple irritation.

-

Dust Hazards: As a fine cationic powder, electrostatic charging is common. Inhalation risks (H335) are elevated during weighing and transfer operations.

Strategic Handling & Storage Protocols

To maintain the (S)-enantiomeric excess (%ee) and prevent hydrate formation, strict environmental controls are necessary.

Storage Architecture

-

Temperature: 2–8°C (Refrigerated). While stable at room temperature for short durations, long-term storage requires refrigeration to inhibit slow degradation pathways.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The secondary amine functionality, even when protonated, can be sensitive to oxidative degradation over extended periods.

-

Hygroscopy Control: The HCl salt is hygroscopic. Moisture uptake not only alters the effective molecular weight (ruining stoichiometry) but can induce caking. Store in a desiccator.

Operational Workflow: The "Hierarchy of Controls"

The following diagram illustrates the decision logic for handling this compound based on operation scale.

Figure 1: Risk-based containment strategy. For milligram-scale weighing, a standard fume hood suffices. For larger transfers where dust is visible, a powder containment hood is mandatory to prevent respiratory sensitization.

Emergency Response & Self-Validating Safety Loops

In the event of exposure, immediate action is required.[3][4][5] This protocol uses a "Neutralize & Verify" logic rather than simple flushing.

First Aid Measures

-

Ocular Exposure (H319):

-

Action: Flush with lukewarm water for 15 minutes.

-

Validation: Do not stop until pH paper testing of the conjunctival sac (if available/safe) indicates pH 7.0–7.4, or until 15 minutes have elapsed. The acidic salt can cause persistent irritation if not fully diluted.

-

-

Dermal Exposure (H315):

-

Inhalation (H335):

Spill Response Logic

Figure 2: Spill remediation workflow. Note the specific instruction to "dampen" solids to prevent aerosolization, a common error in dry powder spills.

Physicochemical Properties & Stability

| Property | Value/Observation | Relevance to Protocol |

| Appearance | White Crystalline Solid | Discoloration (yellowing) indicates oxidation/degradation. |

| Melting Point | >200°C (Decomposes) | High thermal stability, but avoid overheating to prevent HCl gas release. |

| Chirality | (S)-Enantiomer | Critical: Avoid strong bases at high heat, which may induce racemization via proton abstraction at the chiral center. |

| Reactivity | Incompatible with Strong Oxidizers | Risk of N-oxide formation or ring cleavage. |

Ecological Impact & Disposal

-

Ecotoxicity: As a halogenated amine, this compound is expected to be Harmful to Aquatic Life with long-lasting effects. It resists rapid biodegradation.

-

Disposal Protocol:

-

Do NOT flush down drains. The bromine atom makes this a "Halogenated Organic Waste."

-

Method: High-temperature incineration equipped with a scrubber (to capture HBr/NOx/HCl gases).

-

References

-

Sigma-Aldrich. (S)-3-(4-Bromophenyl)piperidine hydrochloride Product Specification & Safety Info. Retrieved from

-

ChemScene. (S)-3-(4-Bromophenyl)piperidine Free Base MSDS Data. Retrieved from [7]

-

PubChem. Piperidine, 3-(4-bromophenyl)- Compound Summary. National Library of Medicine. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 4-(4-Bromophenyl)piperidine hydrochloride (Isomer Analog for Hazard Proxy). Retrieved from

Sources

Physiochemical Characterization & Solubility Profiling of (S)-3-(4-bromophenyl)piperidine Hydrochloride

Content Type: Technical Guide / Standard Operating Procedure (SOP) Subject: CAS 144234-73-1 / 1335523-82-4 (Free Base/Salt Analogs) Context: Key Intermediate for PARP Inhibitors (e.g., Niraparib)[1]

Executive Summary

(S)-3-(4-bromophenyl)piperidine hydrochloride is a critical chiral building block, most notably serving as the core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib .[1] In drug development, the solubility profile of this intermediate is not merely a physical constant; it is a Critical Quality Attribute (CQA) that dictates:

-

Enantiomeric Purity: The differential solubility between the racemate and the (S)-enantiomer salt is the driving force behind resolution via crystallization.[1]

-

Process Yield: Understanding the "Salting-Out" threshold prevents yield loss during the conversion of the tosylate or free base to the HCl salt.[1]

-

Bioavailability: As a hydrochloride salt, its dissolution kinetics are sensitive to the common ion effect (Cl⁻) in physiological media.[1]

This guide provides a definitive protocol for establishing the thermodynamic solubility profile of this compound, emphasizing the distinction between kinetic (screening) and thermodynamic (equilibrium) solubility.

Physicochemical Basis

Before initiating wet chemistry, one must understand the structural drivers of this molecule's behavior in water.

Structural Analysis[1]

-

Hydrophilic Domain: The secondary amine of the piperidine ring.[1] The pKa is estimated between 9.5 and 10.5 (typical for 3-substituted piperidines).[1] At neutral pH (7.0), the molecule is >99.9% protonated.[1]

-

Lipophilic Domain: The 4-bromophenyl substituent.[1][2][3][4] The heavy bromine atom increases lipophilicity (LogP ~2.7 for free base) and crystal lattice energy, potentially reducing water solubility compared to non-halogenated analogs.[1]

The Dissolution Equilibrium

The solubility of the hydrochloride salt (

Critical Insight (Common Ion Effect):

In pure water, solubility is maximal.[1] However, in buffers containing chloride (e.g., 0.1 N HCl or NaCl-based buffers), the excess

Experimental Protocol: Thermodynamic Solubility

Objective: Determine the saturation concentration (

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | (S)-3-(4-bromophenyl)piperidine HCl | Test substance (micronized preferred) |

| Solvent | HPLC Grade Water (Type I) | Dissolution medium |

| Buffers | Phosphate (pH 2.0 - 7.4), Borate (pH 9+) | pH profiling |

| Filter | 0.22 µm PVDF or PTFE (Hydrophilic) | Phase separation (low binding) |

Step-by-Step Workflow

Step 1: Supersaturation Add the salt to the solvent until a visible solid sediment remains.[1] A good starting ratio is 50 mg/mL .[1] If the solid dissolves completely, add more until turbidity persists.[1]

Step 2: Equilibration

Incubate the samples at a constant temperature (typically

-

Duration: Minimum 24 hours. For chiral salts prone to polymorphism, 72 hours is recommended to ensure the crystal form does not convert (e.g., metastable to stable).

Step 3: Phase Separation Centrifuge the sample at 10,000 RPM for 10 minutes or filter using a pre-heated syringe filter.

-

Caution: Ensure the filter temperature matches the sample temperature to prevent precipitation inside the filter membrane.

Step 4: Quantification (HPLC-UV) Dilute the supernatant with mobile phase to fall within the linear calibration range.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Wavelength: 254 nm (targeting the bromophenyl chromophore).[1]

Visualization: Solubility Determination Workflow

The following diagram illustrates the decision logic and workflow for characterizing the salt.

Caption: Workflow distinguishing Kinetic screening from the Thermodynamic "Shake-Flask" method required for accurate salt characterization.

Critical Variables & Interpretation

The pH-Solubility Profile

For a basic drug salt like (S)-3-(4-bromophenyl)piperidine HCl, the solubility profile will follow a specific curve:

-

pH < pKa (pH 1 - 8): High solubility.[1] The molecule is ionized (

).[1] Solubility is limited by the -

pH ≈ pKa (pH 9 - 10): Solubility drops precipitously.[1] The salt dissociates, and the free base (

) begins to precipitate. -

pH > pKa (pH 11+): Low solubility.[1] The intrinsic solubility (

) of the lipophilic free base dominates (likely < 0.1 mg/mL).

The Common Ion Effect (Chloride)

Because this is an HCl salt, the presence of external chloride ions (from NaCl or KCl in buffers) will suppress solubility.

Calculation:

-

Implication: Solubility in 0.9% Saline (0.154 M Cl⁻) will be significantly lower than in pure water.[1] Researchers must report solubility in both water and physiological saline to predict in vivo precipitation risks.[1]

Visualization: Dissolution Mechanism[1]

This diagram details the molecular species present at different pH levels.

Caption: Equilibrium dynamics showing the competition between salt dissolution and free base precipitation based on pH and chloride concentration.

References

-

FDA Guidance for Industry. (2000).[1] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] Focuses on the necessity of defining solubility across the physiological pH range.

-

Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just a number.[1][8] A foundational text on the difference between kinetic and thermodynamic solubility in drug discovery.

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Discusses the common ion effect and counter-ion selection for basic drugs like piperidines.

-

Jones, R., et al. (2009).[1] Niraparib (MK-4827) Synthesis & Characterization.[1] (Reference to the parent compound synthesis which utilizes the 3-(4-bromophenyl)piperidine intermediate).

Sources

- 1. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]

- 2. (PDF) Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib [academia.edu]

- 3. bioncan.com [bioncan.com]

- 4. qingmupharm.com [qingmupharm.com]

- 5. Common-ion effect - Wikipedia [en.wikipedia.org]

- 6. jchemlett.com [jchemlett.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. pharmatutor.org [pharmatutor.org]

Methodological & Application

Application Note: Protocol for the Chiral Resolution of 3-(4-Bromophenyl)piperidine using Tartaric Acid Derivatives

Introduction and Scientific Context

The enantiomerically pure (S)-3-(4-bromophenyl)piperidine is a critical chiral building block in pharmaceutical development. It serves as a primary intermediate in the synthesis of Niraparib, a highly potent poly (ADP-ribose) polymerase (PARP) inhibitor utilized in the targeted treatment of ovarian and breast cancers[1].

While modern asymmetric synthesis routes—such as dynamic kinetic resolution (DKR) via transaminases—have been developed[2], classical chemical resolution via diastereomeric salt formation remains one of the most scalable, robust, and cost-effective methods for both bench-scale research and industrial manufacturing[1]. This application note details a validated, self-validating protocol for the chiral resolution of racemic 3-(4-bromophenyl)piperidine using a tartaric acid derivative, specifically L-(-)-dibenzoyltartaric acid (L-DBTA).

Mechanistic Causality: Why L-DBTA and Ethanol?

Classical resolution relies on reacting a racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, including different crystal lattice energies and solubilities[3].

-

Resolving Agent Selection: While unmodified L-(+)-tartaric acid can induce resolution, L-(-)-dibenzoyltartaric acid (L-DBTA) is the optimized choice for 3-phenylpiperidine derivatives. The bulky benzoyl groups enhance the steric differentiation during crystal packing, significantly amplifying the solubility difference between the (S)-amine•L-DBTA and (R)-amine•L-DBTA salts[1].

-

Solvent System (Thermodynamic Control): Ethanol is utilized as the primary solvent because it provides a steep solubility curve for these specific diastereomeric salts. Heating the mixture to 60°C ensures complete dissolution, erasing kinetic aggregates. Upon slow cooling, the system operates under thermodynamic control, allowing the less soluble (S)-amine•L-DBTA salt to selectively nucleate and crystallize, leaving the (R)-enantiomer enriched in the mother liquor.

Workflow Visualization

Fig 1: Workflow for the chiral resolution of 3-(4-bromophenyl)piperidine using L-DBTA.

Materials and Quantitative Data

Reagent Stoichiometry

| Reagent / Material | Role | Equivalents | Amount (Scale Example) |

| Racemic 3-(4-bromophenyl)piperidine | Substrate | 1.0 eq | 10.0 g (41.6 mmol) |

| L-(-)-Dibenzoyltartaric acid (L-DBTA) | Resolving Agent | 0.8 - 1.0 eq | 11.9 g (33.3 mmol) |

| Absolute Ethanol | Crystallization Solvent | N/A | 150 mL |

| 2M Sodium Hydroxide (NaOH) | Free-basing Base | Excess | ~ 50 mL |

| Ethyl Acetate (EtOAc) | Extraction Solvent | N/A | 150 mL |

Expected Protocol Outcomes

| Parameter | Expected Value | Notes |

| First-Crop Yield (Salt) | 35% - 42% | Theoretical max is 50% for a single enantiomer. |

| Enantiomeric Excess (ee) | > 95% | Prior to recrystallization. |

| Final Yield (Free Amine) | 30% - 38% | Based on starting racemic mass. |

| Final Enantiomeric Purity | > 99% ee | After one optional recrystallization step. |

Detailed Step-by-Step Protocol

Phase 1: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 g of racemic 3-(4-bromophenyl)piperidine in 100 mL of absolute ethanol.

-

Addition of Resolving Agent: In a separate beaker, dissolve 11.9 g of L-DBTA in 50 mL of absolute ethanol. Slowly add this solution to the amine suspension at room temperature.

-

Thermodynamic Equilibration: Heat the mixture to 60°C – 65°C using a water bath until a clear, homogeneous solution is achieved. Maintain this temperature for 30 minutes to ensure complete salt formation.

-

Controlled Nucleation: Remove the heat source and allow the solution to cool to room temperature (20°C – 25°C) slowly over 2 hours. Crucial Step: Do not force-cool the mixture initially, as rapid cooling leads to kinetic trapping of the (R)-enantiomer, lowering the optical purity.

-

Maturation: Once at room temperature, transfer the flask to an ice bath (0°C – 5°C) and stir gently for an additional 2 hours to maximize the precipitation of the (S)-amine•L-DBTA salt.

Phase 2: Isolation and Free-Basing

-

Filtration: Filter the resulting white crystalline suspension under vacuum using a Buchner funnel. Wash the filter cake twice with 15 mL of ice-cold ethanol to remove residual mother liquor containing the (R)-enantiomer.

-

Optional Recrystallization: If the required purity is >99% ee, re-suspend the wet filter cake in 80 mL of ethanol, heat to reflux until dissolved, and repeat the slow-cooling crystallization process.

-

Free-Basing: Transfer the purified (S)-amine•L-DBTA salt to a separatory funnel. Add 100 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water.

-

pH Adjustment: Slowly add 2M NaOH solution to the separatory funnel until the aqueous layer reaches a pH of > 10. The basic environment breaks the diastereomeric salt, forcing the tartaric acid into the aqueous layer as a sodium salt, while the free (S)-amine migrates into the organic EtOAc layer.

-

Extraction and Isolation: Separate the layers. Extract the aqueous layer once more with 50 mL of EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-3-(4-bromophenyl)piperidine as a pale oil or low-melting solid.

Self-Validating Analytical Method (Chiral HPLC)

To ensure the trustworthiness of the resolution, the enantiomeric excess must be validated using Chiral High-Performance Liquid Chromatography (HPLC)[3].

-

Column: Chiral CD-PH (250 x 4.6 mm I.D., 5 µm)

-

Mobile Phase: Isocratic system. Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA. Ratio A/B = 70/30.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

System Suitability: Inject a sample of the starting racemic mixture to establish the retention times of both the (R) and (S) enantiomers. The (S)-enantiomer peak area from the final product should account for >99% of the total integrated area.

Troubleshooting Guide

-

Issue: Low Enantiomeric Excess (< 90% ee).

-

Cause: Rapid cooling leading to kinetic co-precipitation of the (R)-salt.

-

Solution: Re-dissolve the salt in ethanol at 65°C and decrease the cooling rate. Seed the solution with pure (S)-amine•L-DBTA salt at 40°C.

-

-

Issue: No Crystallization Occurs.

-

Cause: Excessive solvent volume or supersaturation without nucleation.

-

Solution: Concentrate the solution by evaporating 10-20% of the ethanol under reduced pressure. Scratch the inside of the flask with a glass rod to induce nucleation.

-

-

Issue: Emulsion during Free-Basing.

-

Cause: Incomplete pH adjustment or presence of tartaric acid derivatives in the organic phase.

-

Solution: Ensure the aqueous phase is strictly pH > 10. Filter the biphasic mixture through a pad of Celite if a persistent emulsion occurs.

-

References

- Title: WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)

- Title: WO2017181117A1 - Inhibitors of activin receptor-like kinase Source: Google Patents URL

- Title: WO2014088984A1 - Biocatalytic transamination process Source: Google Patents URL

Sources

- 1. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 2. WO2014088984A1 - Biocatalytic transamination process - Google Patents [patents.google.com]

- 3. WO2017181117A1 - Inhibitors of activin receptor-like kinase - Google Patents [patents.google.com]

Application Note: Asymmetric Hydrogenation of 3-(4-Bromophenyl)pyridinium Salts

Executive Summary

This application note details the enantioselective synthesis of 3-(4-bromophenyl)piperidine , a critical pharmacophore found in PARP inhibitors such as Niraparib .[1]

The transformation of 3-substituted pyridines to chiral piperidines is synthetically challenging due to the high stability of the aromatic heterocycle and the propensity of the basic nitrogen to poison metal catalysts. Furthermore, the presence of the aryl bromide moiety strictly prohibits the use of standard heterogeneous palladium catalysts (e.g., Pd/C), which would cause rapid hydrodehalogenation (loss of the bromine atom).

This protocol utilizes a homogeneous Iridium-Bisphosphine catalytic system to hydrogenate the N-benzyl pyridinium salt. This method ensures high enantioselectivity (>90% ee), complete chemoselectivity (retention of the Ar-Br bond), and high conversion under mild conditions.

Strategic Analysis & Mechanism

Why Iridium?

While Rhodium and Ruthenium are common for enamines, Iridium (Ir) complexes with chiral bisphosphine ligands are the superior choice for hindering nitrogen-containing heterocycles.

-

Chemoselectivity: Ir-complexes generally operate via an outer-sphere mechanism or ionic hydrogenation pathway that is less prone to oxidative addition into Aryl-Halide bonds compared to Pd(0)/Pd(II) cycles.

-

Activity: Pyridines are poor substrates for direct hydrogenation.[2] Quaternization (forming the pyridinium salt) disrupts the aromaticity and activates the ring toward hydride transfer.

The Challenge of Debromination

Preserving the C-Br bond is the critical quality attribute (CQA) of this synthesis.

-

Risk: Standard hydrogenation (Pd/C,

) facilitates hydrogenolysis: -

Solution: Use of

with a chiral ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep) and Iodine (

Reaction Pathway Diagram

The following workflow illustrates the critical path from the pyridine precursor to the chiral piperidine salt.

Figure 1: Workflow for the asymmetric hydrogenation of 3-(4-bromophenyl)pyridine via pyridinium salt activation.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| 3-(4-bromophenyl)pyridine | Substrate | Purity >98% |

| Benzyl Bromide (BnBr) | Activating Agent | Reagent Grade |

| Pre-catalyst | Iridium(I) source | |

| (S)-SegPhos or (S)-MeO-Biphep | Chiral Ligand | >99% ee |

| Iodine ( | Additive | Resublimed |

| Toluene/Ethanol (10:1) | Solvent | Anhydrous, Degassed |

Step 1: Preparation of N-Benzyl Pyridinium Salt

Rationale: The free pyridine poisons the catalyst. The cationic salt is the active species for hydrogenation.

-

Dissolve 3-(4-bromophenyl)pyridine (10.0 g, 42.7 mmol) in Acetone (50 mL).

-

Add Benzyl Bromide (5.6 mL, 47.0 mmol, 1.1 equiv) dropwise at room temperature.

-

Heat the mixture to reflux (

) for 4 hours. A heavy precipitate will form. -

Cool to

and age for 1 hour. -

Filter the white solid, wash with cold diethyl ether (

mL), and dry under vacuum. -

QC Check:

NMR should show a downfield shift of pyridine protons, confirming quaternization.

Step 2: Catalyst Preparation (Glovebox Recommended)

Rationale: The active Ir-H species is air-sensitive. In-situ generation ensures maximum activity.

-

In a glovebox, charge a vial with

(14.3 mg, 0.5 mol%) and (S)-SegPhos (28 mg, 1.1 mol%). -

Add anhydrous Toluene (5 mL) and stir for 10 minutes until a clear orange solution forms.

-

Add Iodine (

) (11 mg, 2.0 mol% relative to substrate) to the catalyst solution. -

Stir for 30 minutes. The color typically deepens to a dark red/brown, indicating the formation of the active Ir(III) species.

Step 3: Asymmetric Hydrogenation

-

Place the N-benzyl pyridinium salt (4.0 g, 10 mmol) into a high-pressure autoclave (e.g., Parr reactor) equipped with a glass liner and a magnetic stir bar.

-

Add anhydrous Toluene/Ethanol (10:1 mixture, 40 mL total). The salt may not fully dissolve initially; this is acceptable.

-

Inject the pre-formed Catalyst Solution via syringe.

-

Seal the reactor and purge with Nitrogen (

bar). -

Purge with Hydrogen (

bar). -

Pressurize to 50 bar (approx. 725 psi) with Hydrogen.

-

Stir vigorously (1000 rpm) at 25–30°C for 18–24 hours.

-

Note: Do not heat above 40°C. Higher temperatures increase the risk of debromination.

-

-

Slowly vent the hydrogen gas (fume hood!).

Workup and Purification[3]

-

Concentrate the reaction mixture under reduced pressure to remove solvents.

-

Basify the residue with saturated aqueous

to pH 9–10 (liberating the free amine from the HBr salts generated/residual). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization of the HCl salt (using EtOH/Et2O) to upgrade ee if necessary.

Quality Control & Troubleshooting

Analytical Parameters

-

Conversion: Monitor by HPLC or

NMR. Disappearance of aromatic pyridine signals (8.5–9.0 ppm). -

Enantiomeric Excess (ee): Chiral HPLC.

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

-

Target: >90% ee (often >95% with SegPhos).

-

-

Chemoselectivity (Debromination): Monitor for the mass of des-bromo piperidine (M-79/81).

Troubleshooting Logic

Figure 2: Troubleshooting decision matrix for Ir-catalyzed hydrogenation.

Important Note on Deprotection

The product of this reaction is N-benzyl-3-(4-bromophenyl)piperidine . To access the free secondary amine (as required for Niraparib synthesis):

-

DO NOT use Pd/C +

for debenzylation (this will strip the bromine). -

USE 1-Chloroethyl chloroformate (ACE-Cl) followed by methanolysis. This method cleaves the N-benzyl group chemically without affecting the aryl bromide.

References

-

Original Methodology (Ir-Catalyzed Pyridinium Hydrogenation): Zhou, Y.-G. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts."[3] Journal of the American Chemical Society, 2008. [Link]

-

Specific Application to Heteroaryl Piperidines: Qu, B., Senanayake, C. H. et al. "Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts." Organic Letters, 2018. [Link]

-

Mechanism of Iodine Activation: Wang, D.-S., Zhou, Y.-G. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 2012. [Link]

-

Niraparib Process Chemistry (Contextual): "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 2014.[4] [Link]

Sources

Application Note: Procedure for N-Boc Protection of (S)-3-(4-bromophenyl)piperidine

1. Strategic Context & Scientific Rationale (S)-3-(4-bromophenyl)piperidine is a high-value chiral intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of PARP inhibitors such as niraparib[1]. In multi-step synthetic campaigns, the secondary amine of the piperidine ring presents a structural liability. Its inherent nucleophilicity makes it susceptible to unwanted N-alkylation, oxidation, or interference during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) targeting the aryl bromide moiety.

To mitigate this, the amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation[2]. The Boc group provides exceptional orthogonal protection: it is highly stable to strongly basic conditions and catalytic hydrogenation, yet it can be cleanly and rapidly cleaved under mild anhydrous acidic conditions (e.g., using Trifluoroacetic acid or HCl) to regenerate the free amine[3][4].

2. Mechanistic Insights: The Causality of Boc Protection The N-Boc protection relies on a nucleophilic acyl substitution driven by thermodynamic irreversibility[5].

-

Electrophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc2O), generating a transient tetrahedral intermediate[3].

-

Fragmentation: This intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

-

Irreversible Decomposition: The tert-butyl carbonate anion abstracts a proton from the newly formed carbamate (or the base abstracts it), causing the leaving group to spontaneously decompose into tert-butanol and carbon dioxide (CO2) gas[3]. The evolution of CO2 drives the reaction forward thermodynamically.

-

Causality of the Base: While the reaction can proceed neat or without a base, the addition of a base (such as Triethylamine or aqueous Na2CO3) neutralizes the protonated intermediate, accelerating the forward reaction and preventing the starting amine from forming an unreactive salt[3][6].

Mechanistic pathway of N-Boc protection highlighting the irreversible CO2 evolution.

3. Experimental Workflow The workflow for this protection is designed to control the exothermic nature of the reaction and the vigorous evolution of CO2 gas, ensuring safe and scalable execution[5].

Step-by-step experimental workflow for the N-Boc protection of secondary amines.

4. Detailed Methodologies

Protocol A: Standard Anhydrous Conditions (DCM / TEA) Causality: Dichloromethane (DCM) provides excellent solubility for both the starting material and the highly lipophilic Boc-protected product. Triethylamine (TEA) acts as a homogenous organic base to drive the reaction[5].

-

Initiation: Charge a round-bottom flask (equipped with a magnetic stirrer and an open vent or bubbler to allow CO2 escape) with (S)-3-(4-bromophenyl)piperidine (1.0 equiv) and anhydrous DCM (approx. 10 mL/g of substrate).

-

Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add TEA (1.5 equiv) in one portion. Rationale: Cooling prevents thermal runaway and controls the initial burst of gas evolution upon Boc2O addition.

-

Reagent Addition: Dissolve Boc2O (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15–30 minutes[1].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

-

Quench & Work-up: Quench the reaction by adding water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated aqueous NaHCO3 (to neutralize residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (S)-N-Boc-3-(4-bromophenyl)piperidine.

Protocol B: Biphasic "Green" Conditions (THF/Water / Na2CO3) Causality: For larger-scale syntheses, replacing DCM and TEA with a biphasic Tetrahydrofuran (THF)/Water system and an inorganic base (Na2CO3 or NaOH) significantly reduces the environmental impact and raw material costs[4][6].

-

Initiation: Dissolve (S)-3-(4-bromophenyl)piperidine (1.0 equiv) in a 1:1 mixture of THF and Water (approx. 10 mL/g total volume).

-

Base Addition: Add solid Na2CO3 (2.0 equiv) to the mixture and stir vigorously.

-

Reagent Addition: Cool the biphasic mixture to 0 °C. Add Boc2O (1.1 equiv) dropwise. Rationale: The biphasic nature moderates the reaction rate, making temperature control easier on a process scale.

-

Propagation: Stir vigorously at room temperature for 8–12 hours.

-

Work-up: Evaporate the majority of the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) or Isopropyl Acetate (iPAc)[6]. Wash the organic layer with water and brine.

-

Isolation: Dry over Na2SO4, filter, and concentrate.

5. Quantitative Data & Process Optimization The following table summarizes the expected performance metrics when optimizing the protection of (S)-3-(4-bromophenyl)piperidine across different conditions.

| Parameter | Protocol A (Anhydrous) | Protocol B (Biphasic) | Catalyst-Driven (DMAP) |

| Solvent System | DCM | THF / H2O (1:1) | Acetonitrile |

| Base | Triethylamine (1.5 eq) | Na2CO3 (2.0 eq) | DMAP (0.1 eq) + TEA |

| Temperature | 0 °C to RT | 0 °C to RT | RT |

| Reaction Time | 4 - 6 hours | 8 - 12 hours | 1 - 2 hours |

| Typical Yield | 92 - 96% | 88 - 94% | 90 - 95% |

| Scalability | Moderate (DCM disposal) | Excellent (Process-friendly) | Low (Exothermic risk) |

| Impurity Profile | Trace unreacted amine | Trace Boc2O hydrolysis | Potential over-reaction |

6. Trustworthiness & Self-Validating Systems To ensure the integrity of the protocol, the following self-validating checkpoints must be integrated into the workflow:

-

Visual Validation (Gas Evolution): The reaction must bubble upon the addition of Boc2O. A lack of gas evolution indicates degraded Boc2O (which hydrolyzes to tert-butanol and CO2 upon exposure to atmospheric moisture over time).

-

TLC Monitoring: The starting amine is highly polar and will stain intensely with Ninhydrin (yielding a purple/blue spot). The N-Boc protected product is significantly less polar, will migrate higher on the TLC plate (e.g., in 20% EtOAc/Hexanes), and is Ninhydrin-negative.

-

Spectroscopic Confirmation:

-